4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid
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Overview
Description
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole ring fused with a pyrazole ring, and it possesses hydroxyl groups on the phenyl ring, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable diketone to form the benzimidazole-pyrazole core. This intermediate is then subjected to further reactions to introduce the dihydroxyphenyl and propanoic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the benzimidazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The hydroxyl groups and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-propanoic Acid
- 4-(1H-Benzimidazol-2-yl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-propanoic Acid
- 4-(1H-Benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-propanoic Acid
Uniqueness
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse range of applications and biological activities.
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazol-5-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-10-5-6-11(15(25)9-10)18-17(14(22-23-18)7-8-16(26)27)19-20-12-3-1-2-4-13(12)21-19/h1-6,9,24-25H,7-8H2,(H,20,21)(H,22,23)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSMOADDTYREDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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